2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol
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Overview
Description
2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol is an organic compound with a unique structure that includes a hydroxyimino group and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the methoxyphenol moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxyiminomethylphenol
- 6-methoxy-2-nitrophenol
- 2-hydroxy-6-methoxybenzaldehyde
Uniqueness
2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol is unique due to the presence of both the hydroxyimino and methoxyphenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-9-11)8(7)10/h2-5,10-11H,1H3/b9-5- |
InChI Key |
GJDGYWVSQUBDDP-UITAMQMPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\O |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NO |
Origin of Product |
United States |
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